N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide
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Overview
Description
N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide typically involves the reaction of 4-ethylphenylamine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds.
Scientific Research Applications
N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and pain signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: Similar in structure but contains a thioamide group.
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
N-(4-Ethylphenyl)-N-hydroxy-2-phenylacetamide is unique due to its specific combination of aromatic and amide functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
918107-07-0 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)17(19)16(18)12-14-6-4-3-5-7-14/h3-11,19H,2,12H2,1H3 |
InChI Key |
BAJFADKHFVIJHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(=O)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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